molecular formula C9H15ClN2O2S B13624048 (1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanesulfonyl chloride

(1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanesulfonyl chloride

Cat. No.: B13624048
M. Wt: 250.75 g/mol
InChI Key: BWKCZIWPAVYHBO-UHFFFAOYSA-N
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Description

(1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides These compounds are known for their reactivity and are often used as intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanesulfonyl chloride typically involves the reaction of (1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanol with a sulfonyl chloride reagent. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters and can improve the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanesulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acids under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride

    Oxidizing Agents: Strong oxidizers like potassium permanganate

Major Products

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

Scientific Research Applications

(1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to introduce the sulfonyl group into other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • (1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanesulfonic acid
  • (1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanesulfonamide
  • (1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanesulfonate esters

Uniqueness

(1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanesulfonyl chloride is unique due to its combination of the pentan-3-yl group and the pyrazolyl moiety, which imparts specific reactivity and properties. This makes it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals and specialty chemicals.

Properties

Molecular Formula

C9H15ClN2O2S

Molecular Weight

250.75 g/mol

IUPAC Name

(1-pentan-3-ylpyrazol-3-yl)methanesulfonyl chloride

InChI

InChI=1S/C9H15ClN2O2S/c1-3-9(4-2)12-6-5-8(11-12)7-15(10,13)14/h5-6,9H,3-4,7H2,1-2H3

InChI Key

BWKCZIWPAVYHBO-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1C=CC(=N1)CS(=O)(=O)Cl

Origin of Product

United States

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